Propionoxy versus Acetoxy Ester: SAR-Established Increase in Analgesic Activity in Pethidine-Class Compounds
In a systematic study of pethidine-class compounds, Janssen and Eddy (1960) established that replacement of the carbethoxy group (COOEt) by propionoxy (OCOEt) represents one of the validated chemical methods for increasing analgesic activity, whereas replacement of propionoxy by acetoxy (OCOMe) consistently results in decreased activity [1]. Although this SAR is class-level inference applied to the 4,4-diphenyl-6-morpholino scaffold, it provides the clearest available differentiation between the target propionoxy ester (CAS 63834-55-9) and its direct acetoxy homolog (CAS 63834-47-9, 6-Morpholino-4,4-diphenylhexan-3-yl acetate hydrochloride).
| Evidence Dimension | Structure–activity relationship: ester chain length vs. analgesic potency |
|---|---|
| Target Compound Data | 3-propionoxy ester (OCOC₂H₅); MW 418.01 g/mol; LogP 5.64 |
| Comparator Or Baseline | 3-acetoxy ester analog (OCOCH₃, CAS 63834-47-9); MW 418.0 g/mol; no published LogP |
| Quantified Difference | SAR trend: propionoxy > acetoxy for analgesic activity in homologous series, but no direct head-to-head ED₅₀ data for these two specific compounds is publicly available. |
| Conditions | SAR generalization from pethidine-class compounds (J. Med. Pharm. Chem. 1960); rodent thermal nociception assays |
Why This Matters
For procurement decisions, this SAR directly implies that the propionoxy ester cannot be substituted by the more commonly listed acetoxy homolog (CAS 63834-47-9) without a predictable loss in biological potency, which is critical when sourcing reference standards for pharmacological studies.
- [1] JANSSEN, P. A. J. and EDDY, N. B. Compounds Related to Pethidine – IV. New General Chemical Methods of Increasing the Analgesic Activity of Pethidine. Journal of Medicinal and Pharmaceutical Chemistry, 1960, 2, 31-45. doi:10.1021/jm50008a003. View Source
